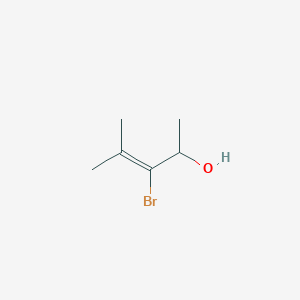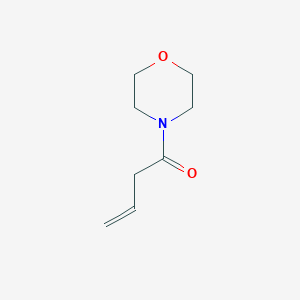
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine is a peptide composed of four amino acids: threonine, proline, cysteine, and lysine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-prolyl-L-cysteinyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
化学反应分析
Types of Reactions
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions, forming derivatives such as acetylated or methylated lysine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine to cystine.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Acetylation can be achieved using acetic anhydride, while methylation can be performed using methyl iodide.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups in cysteine.
Substitution: Formation of acetylated or methylated derivatives of lysine.
科学研究应用
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Threonyl-L-prolyl-L-cysteinyl-L-lysine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. The cysteine residue can form disulfide bonds, which may stabilize the peptide’s structure or facilitate interactions with other molecules. The lysine residue, with its positively charged side chain, can interact with negatively charged molecules, influencing the peptide’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- L-Threonyl-L-prolyl-L-cysteinyl-L-tyrosine
- L-Threonyl-L-prolyl-L-cysteinyl-L-arginine
- L-Threonyl-L-prolyl-L-cysteinyl-L-histidine
Uniqueness
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine is unique due to the presence of lysine, which introduces a positively charged side chain. This can significantly affect the peptide’s solubility, binding properties, and overall biological activity compared to similar peptides with different amino acid compositions.
属性
CAS 编号 |
397871-00-0 |
|---|---|
分子式 |
C18H33N5O6S |
分子量 |
447.6 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H33N5O6S/c1-10(24)14(20)17(27)23-8-4-6-13(23)16(26)22-12(9-30)15(25)21-11(18(28)29)5-2-3-7-19/h10-14,24,30H,2-9,19-20H2,1H3,(H,21,25)(H,22,26)(H,28,29)/t10-,11+,12+,13+,14+/m1/s1 |
InChI 键 |
RLLKPWRXIPGEED-QMVSFRDZSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
规范 SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
